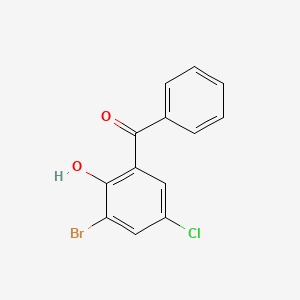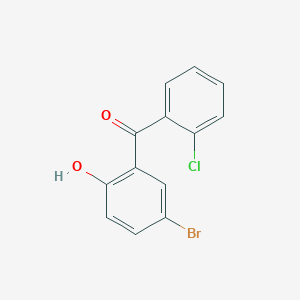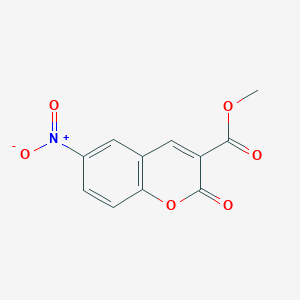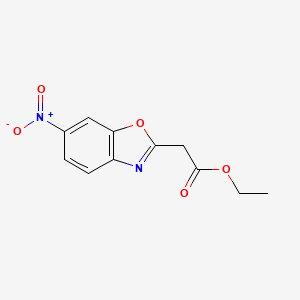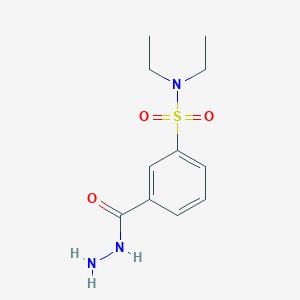
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid
Vue d'ensemble
Description
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a biochemical used for proteomics research . Its molecular formula is C12H12O4 and has a molecular weight of 220.22 .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid consists of a benzofuran ring with an ethoxy group at the 5th position and a methyl group at the 2nd position . The benzofuran ring is also attached to a carboxylic acid group .
Chemical Reactions Analysis
Benzofuran derivatives, including 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid, can participate in various chemical reactions . For example, the presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity .
Physical And Chemical Properties Analysis
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid is a solid compound . Its InChI code is 1S/C12H12O4/c1-3-15-8-4-5-10-9 (6-8)11 (12 (13)14)7 (2)16-10/h4-6H,3H2,1-2H3, (H,13,14) .
Applications De Recherche Scientifique
Heterocyclic Building Blocks
This compound is often used as a heterocyclic building block in organic synthesis . Heterocyclic compounds are widely used in many areas of chemistry, including drug discovery, due to their complex and diverse structures.
Anticancer Activities
Some substituted benzofurans have shown significant anticancer activities . While it’s not specified whether “5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid” has been tested for this, it’s possible that it could be used in research related to cancer treatment.
Research Use
This compound is often used for research purposes . It can be used in various types of experiments and studies to understand its properties and potential applications better.
Propriétés
IUPAC Name |
5-ethoxy-2-methyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)11(12(13)14)7(2)16-10/h4-6H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADZSZNVASNHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351739 | |
| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
CAS RN |
300673-97-6 | |
| Record name | 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of 5-Ethoxy-2-methyl-benzofuran-3-carboxylic acid (E1) into chitosan nanofibers impact their antibiofilm properties against Pseudomonas aeruginosa?
A1: The research by [] investigated the use of E1 to chemically modify plasma-treated chitosan (PCh). These modified PCh-E1 materials were then used to create electrospun nanofibers. When tested against P. aeruginosa, a common biofilm-forming bacterium, the PCh-E1 nanofibers demonstrated superior antibiofilm activity compared to unmodified PCh nanofibers. This enhanced activity was observed through Quartz Crystal Microbalance (QCM) measurements, which revealed a significantly lower mass increase and a smaller negative frequency shift on QCM electrodes coated with PVA/PCh-E1 nanofibers compared to those coated with PVA/PCh nanofibers. These findings suggest that E1 plays a crucial role in reducing biofilm formation on the modified chitosan nanofibers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)
![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)


![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)
![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)

